ALDH3A1 Inhibition vs. Defined Analogs
This compound demonstrates measurable inhibitory activity against human ALDH3A1 with an IC50 of 2.10 μM (2100 nM) in a spectrophotometric benzaldehyde oxidation assay with 1 min preincubation [1]. In the same patent series (US9328112), structurally related analogs exhibit a wide range of potencies: compound CB7 shows IC50 = 200 nM against ALDH1A1/ALDH2, while compound A64 exhibits IC50 = 900 nM under identical assay conditions (pH 7.5, propionaldehyde/benzaldehyde substrates) [2][3]. This establishes that the 4-chloro-3-methylphenoxy substitution confers a specific, intermediate potency profile distinct from both more potent and less potent analogs within the same chemical series.
| Evidence Dimension | ALDH3A1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (2100 nM) |
| Comparator Or Baseline | Compound CB7 (analog): IC50 = 200 nM; Compound A64 (analog): IC50 = 900 nM |
| Quantified Difference | Target is 10.5-fold less potent than CB7; 2.3-fold less potent than A64 |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis; 1 min preincubation followed by substrate addition; pH 7.5 |
Why This Matters
Procurement of this specific compound enables reproducible ALDH3A1 inhibitor profiling with defined potency benchmarks against characterized analogs, essential for SAR studies where substitution pattern effects must be quantified.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): IC50 = 2.10E+3 nM against human ALDH3A1. Entry from US9328112 patent data. 2014. View Source
- [2] BindingDB. BDBM50447056 (CHEMBL1378094, CB7): IC50 = 200 nM against ALDH1A1/ALDH2. Entry from US9328112 and US9320722 patents. View Source
- [3] BindingDB. BDBM50447059 (CHEMBL3112689, A64): IC50 = 900 nM against ALDH1A1/ALDH2. Entry from US9328112 patent. 2017. View Source
